molecular formula C18H16N2O3 B11674594 N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-acetamide

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-acetamide

Cat. No.: B11674594
M. Wt: 308.3 g/mol
InChI Key: XGXROTOSLDIONT-UHFFFAOYSA-N
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Description

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(3-METHYLPHENYL)ACETAMIDE is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a phthalimide moiety linked to a 3-methylphenyl group through an acetamide linkage.

Preparation Methods

The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene or xylene, under reflux. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(3-METHYLPHENYL)ACETAMIDE include:

  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

These compounds share the phthalimide core structure but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C18H16N2O3/c1-12-6-5-7-14(10-12)19(13(2)21)11-20-17(22)15-8-3-4-9-16(15)18(20)23/h3-10H,11H2,1-2H3

InChI Key

XGXROTOSLDIONT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C

Origin of Product

United States

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